molecular formula C23H30N6O2 B10911059 N~2~-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide

N~2~-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide

Cat. No.: B10911059
M. Wt: 422.5 g/mol
InChI Key: MRNNEUPKRUXMDE-UHFFFAOYSA-N
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Description

N~2~-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide is a complex organic compound that features a pyrazine ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide typically involves multiple steps. One common method includes the reaction of 2-pyrazinecarboxylic acid with cyclohexylamine to form an intermediate, which is then further reacted with another cyclohexylamine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

N~2~-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N2-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide include:

Uniqueness

What sets N2-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide apart is its unique structure, which combines a pyrazine ring with a cyclohexyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-[[4-(pyrazine-2-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C23H30N6O2/c30-22(20-14-24-9-11-26-20)28-18-5-1-16(2-6-18)13-17-3-7-19(8-4-17)29-23(31)21-15-25-10-12-27-21/h9-12,14-19H,1-8,13H2,(H,28,30)(H,29,31)

InChI Key

MRNNEUPKRUXMDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)C3=NC=CN=C3)NC(=O)C4=NC=CN=C4

Origin of Product

United States

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